molecular formula C18H15FN2OS2 B2610751 N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 392322-62-2

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No. B2610751
CAS RN: 392322-62-2
M. Wt: 358.45
InChI Key: NPRCAIARRSLMSV-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.

Scientific Research Applications

Synthesis and Characterization

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide, while not directly mentioned in available research, is structurally related to compounds that have been synthesized and characterized for various applications. For example, derivatives of flurbiprofen and benzo[d]thiazol-2-yl have been synthesized and characterized, showing high yields and detailed spectral data analysis (Manolov, Ivanov, & Bojilov, 2021) (Manolov, Ivanov, & Bojilov, 2021).

Biochemical Evaluation

Compounds structurally similar to N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide have been biochemically evaluated for their inhibitory properties, such as inhibitors of kynurenine 3-hydroxylase. These inhibitors have shown significant potential in vitro and promise in vivo for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997) (Röver et al., 1997).

Antimicrobial and Anticancer Activity

A novel series of flurbiprofen hydrazide derivatives, sharing a similar fluorophenyl component, were synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. Additionally, these compounds were assessed for their ability to inhibit Hepatitis C virus NS5B polymerase and demonstrated anticancer activity against a panel of 60 human cancer cell lines, indicating potential for broad biomedical applications (Çıkla et al., 2013) (Çıkla et al., 2013).

Antioxidant Activity

Derivatives with a methoxyphenylamino propanehydrazide component have been synthesized and tested for their antioxidant activity. Some of these derivatives showed significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. They also exhibited anticancer activity against specific human cancer cell lines, highlighting the therapeutic potential of similar compounds (Tumosienė et al., 2020) (Tumosienė et al., 2020).

Anti-Inflammatory Agents

Aminothiazoles and thiazolylacetonitrile derivatives incorporating a naproxenoyl moiety have been synthesized and evaluated for their anti-inflammatory properties. These studies demonstrate the potential of such compounds in developing new therapeutic agents for inflammatory conditions (Thabet et al., 2011) (Thabet et al., 2011).

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRCAIARRSLMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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